4-[(4-fluorophenyl)sulfamoyl]benzoic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[(4-fluorophenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4S/c14-10-3-5-11(6-4-10)15-20(18,19)12-7-1-9(2-8-12)13(16)17/h1-8,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOQYCWPOYXFKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 4 Fluorophenyl Sulfamoyl Benzoic Acid
Historical Development of Synthetic Routes to Sulfamoylbenzoic Acid Derivatives
The journey to synthesize complex molecules like 4-[(4-fluorophenyl)sulfamoyl]benzoic acid is built upon a century of advancements in pharmaceutical chemistry. The story of sulfamoyl-containing compounds began with the groundbreaking discovery of Prontosil, the first commercially available antibiotic, which initiated immense growth in the development of sulfa drugs. rsc.org These early antimicrobial agents highlighted the significance of the sulfonamide functional group in medicinal chemistry. tandfonline.com
Historically, the synthesis of aryl sulfonamides has been dominated by the reaction of an arylsulfonyl chloride with an amine. nih.gov However, the primary challenge often lay in the preparation of the arylsulfonyl chloride intermediates themselves. nih.gov The two cornerstone methods for their synthesis were electrophilic aromatic substitution (EAS) using chlorosulfonic acid and the oxidative chlorination of various organosulfur compounds. nih.gov These traditional methods, while effective, often required harsh acidic conditions and could be limited by regioselectivity issues and the use of hazardous reagents like aqueous chlorine or thionyl chloride. nih.gov The inherent limitations of these early methods spurred the development of more versatile and milder synthetic strategies, including the transition-metal-catalyzed approaches that have gained prominence in recent years. nih.gov
Classical Approaches to Constructing the this compound Scaffold
The traditional synthesis of this compound is a multi-step process that relies on fundamental organic reactions. The general strategy involves the formation of a key intermediate, an activated derivative of 4-sulfobenzoic acid, which is then coupled with 4-fluoroaniline.
Sulfonylation Reactions in Target Synthesis
The critical step in the classical synthesis is the formation of an activated sulfonyl species, typically 4-(chlorosulfonyl)benzoic acid or its corresponding ester. This is most commonly achieved through the chlorosulfonation of a benzoic acid precursor.
The process often starts with a substituted benzene (B151609), such as chlorobenzene, which is reacted with chlorosulfonic acid. prepchem.comchemicalbook.comgoogle.com For instance, 4-chlorobenzenesulfonyl chloride is manufactured by reacting 4-chlorobenzene with chlorosulfuric acid, followed by workup. chemicalbook.com A similar principle applies to creating the 4-carboxy-substituted variant. The direct chlorosulfonation of benzoic acid can be challenging, so a common alternative involves using a protected form, like methyl benzoate, or starting with a compound already bearing a sulfonate group. Another approach involves the reaction of a substituted benzene with sulfuric acid and phosphorus oxychloride to yield the benzenesulfonyl chloride. google.com
A representative reaction for a similar sulfonyl chloride is shown below:
Reaction: Chlorobenzene with chlorosulfonic acid. prepchem.com
Conditions: Dropwise addition at 70°C, followed by stirring. prepchem.com
Result: Formation of 4-chlorobenzenesulfonyl chloride. prepchem.com
These electrophilic aromatic substitution reactions are powerful but can be limited by the harshness of the reagents and potential side reactions. nih.gov
Amidation and Sulfonamidation Routes
Once the 4-(chlorosulfonyl)benzoic acid or its ester is prepared, the next step is the formation of the sulfonamide bond. This is achieved through a nucleophilic substitution reaction with 4-fluoroaniline. The amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the stable N-S bond of the sulfonamide.
This amidation is a widely used and generally efficient reaction. nih.gov To drive the reaction to completion and neutralize the HCl byproduct, a base is typically added. This can be an organic base like pyridine (B92270) or an inorganic base like sodium carbonate. nih.govglobalscientificjournal.com An environmentally benign approach describes conducting this reaction in water under dynamic pH control, omitting the need for organic bases and simplifying product isolation to mere filtration after acidification. rsc.org
Below is a table summarizing typical conditions for sulfonamide formation from a sulfonyl chloride and an amine.
| Reactants | Base/Catalyst | Solvent | Key Features |
| Arylsulfonyl chloride, Aniline (B41778) derivative | Pyridine | Not specified | Used for weakly nucleophilic anilines. nih.gov |
| Arylsulfonyl chloride, Amino compound | NaOH (for pH control) | Water | Environmentally benign, no organic base needed, simple filtration for isolation. rsc.org |
| 4-Hydroxybenzenesulfonyl chloride, Amine | In situ silylation | Not specified | One-pot procedure for amines with other reactive groups like phenols. researchgate.net |
| Benzenesulfonyl chloride, para-aminophenol | Not specified | Not specified | Direct reaction to form N-(4-hydroxyphenyl)benzenesulfonamide. nih.gov |
Ester Hydrolysis and Carboxylic Acid Formation
In many synthetic schemes, the carboxylic acid group is protected as an ester throughout the sulfonylation and amidation steps to prevent unwanted side reactions. A common starting material is methyl 4-(chlorosulfonyl)benzoate. After the sulfonamide bond is successfully formed, the final step is the deprotection of the carboxylic acid via ester hydrolysis.
This transformation is typically achieved by treating the ester with a strong acid or base. For example, a method for synthesizing methyl 2-methyl-4-acetylbenzoate involves a final esterification step, but the reverse reaction, hydrolysis, can be accomplished under acidic or basic conditions to yield the carboxylic acid. google.com The hydrolysis of parabens (esters of 4-hydroxybenzoic acid) to 4-hydroxybenzoic acid is a well-documented first step in their degradation, often accomplished enzymatically or chemically. nih.gov Saponification using an aqueous base like potassium hydroxide (B78521) (KOH) in a solvent such as methanol (B129727) is a standard laboratory procedure for converting esters to their corresponding carboxylic acids. researchgate.net
Advanced Synthetic Protocols and Green Chemistry Considerations
Modern synthetic chemistry has moved towards developing more efficient, sustainable, and safer methods for constructing molecules like this compound. These advanced protocols focus on catalytic systems and principles of green chemistry to overcome the limitations of classical routes.
Catalytic Methods in the Synthesis of this compound Analogs
Recent years have seen a surge in the development of catalytic methods for synthesizing sulfonamides, avoiding the need to pre-form and isolate harsh sulfonyl chloride intermediates. thieme-connect.com These methods often allow for the direct, three-component coupling of an aryl source, a sulfur dioxide source, and an amine.
Several innovative catalytic systems have been reported:
Palladium-Catalyzed Chlorosulfonylation: A method utilizing a palladium catalyst allows for the synthesis of arylsulfonyl chlorides from arylboronic acids under mild conditions, with significant functional group tolerance. The resulting sulfonyl chloride can then be directly reacted with an amine in the same pot. nih.gov
Copper-Catalyzed Aminosulfonylation: Copper catalysts have been employed to synthesize sulfonamides from arylboronic acids, a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and various amines at elevated temperatures. thieme-connect.comacs.org
Photoredox and Copper Synergy: A dual catalytic system using photoredox and copper catalysis enables the synthesis of sulfonamides from aryl radical precursors, a sulfur dioxide source, and a wide range of amines, including electron-deficient ones, at room temperature. acs.org
Mechanochemistry: A solvent-free mechanochemical approach using a ball mill offers an environmentally friendly route. rsc.org This method involves a one-pot, two-step procedure that generates the sulfonyl chloride in situ from a disulfide, followed by amination. rsc.org
Nano-Ru/Fe3O4 Catalysis: A magnetic, recyclable ruthenium-based nanocatalyst has been developed for the direct coupling of sulfonamides and alcohols, producing only water as a byproduct. acs.org
These advanced methods represent a significant step forward, offering milder reaction conditions, broader substrate applicability, and a better environmental profile compared to traditional synthetic routes. tandfonline.comresearchgate.net
| Method | Catalyst/Reagent | Key Feature |
| Palladium-Catalyzed Chlorosulfonylation | Palladium catalyst, Arylboronic acid | Mild conditions, high functional group tolerance. nih.gov |
| Copper-Catalyzed Aminosulfonylation | Copper catalyst, DABSO, Arylboronic acid | Direct three-component synthesis. thieme-connect.comacs.org |
| Synergistic Photoredox/Copper Catalysis | Photoredox catalyst, Copper catalyst, SO₂ source | Works for electron-deficient amines at room temperature. acs.org |
| Mechanosynthesis | Sodium hypochlorite, Ball mill | Solvent-free, eco-friendly, one-pot procedure. rsc.org |
| Nano-Ru/Fe3O4 Catalysis | Magnetite-immobilized nano-Ru catalyst | Green synthesis from sulfonamides and alcohols; catalyst is recyclable. acs.org |
Multicomponent Reactions Incorporating this compound Precursors
While direct multicomponent reaction (MCR) synthesis of this compound is not prominently featured in academic literature, MCRs represent a powerful strategy for the efficient synthesis of its key precursors. nih.govbeilstein-journals.org MCRs, by their nature, combine three or more starting materials in a single pot to form a product that contains portions of all the initial reactants. This approach offers advantages in terms of atom economy, reduced waste, and simplified purification procedures.
For instance, substituted anilines, such as the precursor 4-fluoroaniline, can be synthesized or incorporated into more complex molecules through various MCRs. The Ugi reaction, a well-known MCR, can utilize an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce a di-peptide-like structure. beilstein-journals.org While not directly yielding 4-fluoroaniline, this demonstrates how the amine precursor can be a building block in complex, single-pot reactions.
Another potential application of MCRs is in the synthesis of diverse benzoic acid derivatives. nih.gov By utilizing a suitable starting material, it is conceivable that a multicomponent strategy could be devised to construct the 4-carboxybenzenesulfonyl moiety, although this is less commonly reported than the synthesis of the aniline component. The focus of MCRs in this context is more on the rapid generation of a library of structurally diverse molecules that could include precursors to the target compound.
Purification and Isolation Techniques in Academic Synthesis
The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity. The techniques employed are standard for organic synthesis and are chosen based on the physical and chemical properties of the compound and the impurities present.
Following the synthesis, the initial workup typically involves acidification of the reaction mixture. Since the product is a carboxylic acid, lowering the pH will cause it to precipitate out of an aqueous solution. The crude solid can then be collected by filtration.
Recrystallization is the most common method for purifying the crude product. nih.gov This technique relies on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, and upon cooling, the purified this compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is crucial; common solvents for recrystallization of sulfonamides include chloroform, ethyl acetate (B1210297), or mixtures containing n-hexane. mdpi.comnih.gov
Liquid-liquid extraction is another technique that can be employed, particularly if the impurities have significantly different polarities. rsc.org The crude product can be dissolved in an organic solvent and washed with aqueous solutions to remove inorganic salts or highly polar byproducts. For example, after acidification and filtration, the collected solid can be redissolved in a solvent like ethyl acetate and washed with brine before drying and concentrating the organic phase. rsc.org
Chromatography can be used for more challenging purifications or to obtain very high purity samples. Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction and to assess the purity of the final product. researchgate.net For preparative-scale purification, column chromatography using silica (B1680970) gel as the stationary phase and a suitable eluent system (e.g., a mixture of ethyl acetate and n-hexane) can separate the desired compound from any remaining starting materials or byproducts.
The purity of the final isolated compound is typically confirmed by analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Below is a table summarizing the purification techniques:
| Purification Technique | Description | Common Solvents/Reagents |
| Precipitation/Filtration | The product is precipitated from the solution by changing conditions (e.g., pH) and then collected by filtration. | Water, HCl |
| Recrystallization | The crude solid is dissolved in a hot solvent and allowed to cool, forming pure crystals. | Ethyl acetate, n-hexane, Chloroform mdpi.comnih.gov |
| Liquid-Liquid Extraction | The compound is separated based on its differential solubility in two immiscible liquid phases. | Ethyl acetate, Water, Brine rsc.org |
| Column Chromatography | The compound is separated by passing it through a column containing a stationary phase. | Silica gel, Ethyl acetate/n-hexane |
Chemical Derivatization and Analog Design of 4 4 Fluorophenyl Sulfamoyl Benzoic Acid
Strategies for Modifying the Benzoic Acid Moiety
The carboxylic acid group is a critical functional group that can serve as a pharmacophore, but its presence can also lead to metabolic instability and limited membrane permeability. nih.gov Therefore, its modification through esterification, amidation, or substitution on the aromatic ring is a common strategy in analog design.
The carboxylic acid functional group of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid is a prime target for esterification and amidation reactions. These transformations can produce derivatives that serve as valuable research probes or as prodrugs to improve bioavailability.
Esterification can be achieved through various methods. For instance, reacting the benzoic acid with an appropriate alcohol under acidic conditions (e.g., using sulfuric acid in ethanol) can yield the corresponding ester. nih.gov This approach is often used to create ethyl ester derivatives, which can be subsequently hydrolyzed back to the active carboxylic acid. nih.govresearchgate.net Another method involves the use of imidazole (B134444) carbamates, which act as chemoselective esterification reagents, allowing for the conversion of a wide range of carboxylic acids to their ester analogs in high yields. organic-chemistry.org The synthesis of polyethylene (B3416737) glycol (PEG) esters of similar aminobenzoic acids has also been reported as a strategy for creating pegylation reagents for therapeutic proteins. rsc.org
Amidation offers another route to diversify the benzoic acid moiety. Direct amidation can be accomplished by reacting the carboxylic acid with an amine, a reaction that can be facilitated by catalysts like titanium tetrafluoride (TiF₄). researchgate.net A more common approach involves converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride. By treating this compound with a chlorinating agent like thionyl chloride (SOCl₂), the corresponding benzoyl chloride is formed. This reactive intermediate can then be coupled with various amines or hydrazines to form amides or hydrazides, respectively. nih.govmdpi.com For example, this method has been used to synthesize N-substituted benzoyl derivatives and hydrazides, which can serve as novel secondary pharmacophores in drug design. nih.gov
Table 1: Examples of Esterification and Amidation Reactions on Benzoic Acid Analogs
| Reaction Type | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| Esterification | Alcohol (e.g., EtOH), H₂SO₄, reflux | Ethyl Ester | nih.gov |
| Esterification | Imidazole Carbamates (e.g., MImC) | Methyl/Other Esters | organic-chemistry.org |
| Amidation | Amine, TiF₄, refluxing toluene | N-Substituted Amide | researchgate.net |
Altering the substitution pattern on the benzoic acid core is a powerful strategy to modulate the electronic properties and steric profile of the molecule. Introducing electron-withdrawing or electron-donating groups can influence the pKa of the carboxylic acid and its interactions with biological targets.
In the development of sulfamoyl benzoic acid (SBA) analogues, substitutions on the benzoic acid ring have been shown to have a significant impact on biological activity. nih.gov For example, introducing electron-withdrawing groups such as fluoro, chloro, and bromo at the position meta to the carboxy group (i.e., the 5-position) has led to compounds with dramatically increased potency. nih.gov One notable analog, 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid, exhibited picomolar activity as a specific agonist for a particular receptor. nih.gov The synthesis of these substituted analogs often starts from an already substituted benzoic acid derivative, which is then taken through sulfonation and amination steps. For example, 2,4-dichlorobenzoic acid can be converted to 2,4-dichloro-5-sulfamoylbenzoic acid through a process of sulfurization with chlorosulfonic acid, followed by ammoniation. google.com
Table 2: Effect of Ring Substitution on the Activity of Sulfamoyl Benzoic Acid Analogs
| Compound | Substitution on Benzoic Acid Ring | Relative Potency | Reference |
|---|---|---|---|
| Analog 1 | Unsubstituted | Baseline | nih.gov |
| Analog 2 | 5-Fluoro | Increased | nih.gov |
| Analog 3 | 5-Bromo | Increased | nih.gov |
| Analog 4 | 5-Chloro | Significantly Increased (pM activity) | nih.gov |
Exploration of Substitutions on the 4-Fluorophenylsulfamoyl Group
The 4-fluorophenylsulfamoyl group offers two main sites for modification: the sulfamoyl nitrogen and the fluorophenyl ring. Each site provides an opportunity to fine-tune the molecule's properties.
N-alkylation is commonly achieved by reacting the parent sulfonamide with an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). nih.govresearchgate.net This method has been used to introduce various alkyl chains, often functionalized with terminal groups designed to interact with specific regions of a target binding pocket. nih.gov For instance, N-butylamino linkers have been incorporated in this manner. nih.gov Research has also shown that even a simple N-methylation can significantly impact biological activity. researchgate.net
N-arylation of sulfonamides can be accomplished using transition-metal-free methods, for example, by reacting the sulfonamide with an o-silylaryl triflate in the presence of cesium fluoride (B91410) (CsF). nih.gov Copper-catalyzed methods, such as the Chan-Evans-Lam cross-coupling reaction, also provide a route for the N-arylation of sulfonamides with arylboronic acids, with reaction conditions being tunable to selectively promote arylation on the sulfonamide nitrogen. rsc.org
Modifying the substituent pattern on the 4-fluorophenyl ring allows for the exploration of how electronic and steric changes in this region affect molecular recognition. The fluorine atom itself is a bioisostere of hydrogen but has distinct electronic properties. mdpi.com
Replacing the fluorine atom with other halogens like chlorine or bromine is a common strategy to increase lipophilicity and introduce different electronic effects. mdpi.com In a study on related N-{4-[(phenyl)sulfonyl]benzoyl}-L-valine derivatives, replacing a chlorine atom with a more lipophilic bromine atom was explored to enhance biological activity, although in some cases, this increase in lipophilicity was detrimental due to lower water solubility. mdpi.com The introduction of fluorine atoms into drug candidates is generally considered favorable, as it can positively affect various properties. mdpi.com Further substitutions on the fluorophenyl ring can be envisioned to probe for additional interactions with a target protein. For example, studies on related benzoylthioureido phenyl derivatives have explored various substitutions on the terminal phenyl ring to optimize activity. nih.gov
Scaffold Hopping and Bioisosteric Replacements in Derivative Design
Scaffold hopping and bioisosteric replacement are advanced strategies in medicinal chemistry used to discover novel chemotypes with improved properties while retaining the key binding interactions of a parent molecule. nih.govnih.gov These approaches involve replacing core structural elements or key functional groups with others that are sterically and electronically similar. nih.gov
The carboxylic acid group of this compound is a prime candidate for bioisosteric replacement to overcome potential liabilities such as poor membrane permeability or metabolic instability. nih.goveurekaselect.com Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and acyl sulfonamides. researchgate.netnih.govdrughunter.com Tetrazoles, for instance, can increase potency by optimizing interactions with a receptor due to their distinct geometry. drughunter.com Hydroxamic acids also serve as effective carboxylic acid surrogates. nih.gov
The sulfonamide group itself can be considered a bioisostere for other functionalities, such as a carboxyl group, and vice versa. tandfonline.comresearchgate.net The sulfamide (B24259) group (-NHSO₂NH-) is another related functionality that can be used as a bioisosteric replacement for a sulfonamide. nih.gov Furthermore, the entire central scaffold can be replaced in a "scaffold hopping" approach. This involves replacing the core framework with a different one that maintains the spatial arrangement of key pharmacophoric features. researchgate.netmdpi.com For example, the 4-sulfamoylbenzoic acid scaffold could potentially be replaced by other aromatic or heterocyclic systems that correctly position a acidic group and a substituted phenyl moiety.
Table 3: Common Bioisosteric Replacements for Key Functional Groups
| Original Group | Bioisosteric Replacement | Potential Advantage | Reference |
|---|---|---|---|
| Carboxylic Acid | Tetrazole | Improved potency, metabolic stability | drughunter.comhyphadiscovery.com |
| Carboxylic Acid | Hydroxamic Acid | Different chelation/interaction profile | nih.gov |
| Carboxylic Acid | Acyl Sulfonamide | Mimics acidity, can improve potency | drughunter.com |
| Sulfonamide | Sulfamide | Altered H-bonding and properties | nih.gov |
| Phenyl Ring | Heterocycles (e.g., Thiazole) | Novel chemical space, altered properties | nih.gov |
Combinatorial Chemistry Approaches for this compound Libraries
Combinatorial chemistry, particularly in conjunction with solid-phase synthesis, offers a powerful platform for the rapid generation of large, diverse libraries of compounds. This high-throughput approach is instrumental in medicinal chemistry for the exploration of structure-activity relationships (SAR) and the identification of lead compounds. For a molecule such as this compound, with its distinct functional groups, combinatorial strategies can be effectively employed to create a multitude of analogs for biological screening.
The general strategy for constructing a combinatorial library based on the this compound scaffold would involve immobilizing the core structure onto a solid support and subsequently introducing diversity through a series of chemical reactions with a varied set of building blocks.
A plausible synthetic route for the solid-phase synthesis of a this compound library is outlined below:
Immobilization: The synthesis would commence with the attachment of a suitably protected form of the benzoic acid moiety to a solid-phase resin. For instance, 4-sulfamoylbenzoic acid could be anchored to a resin, such as a Wang or Rink amide resin, through its carboxylic acid group.
Sulfonamide Formation: The free sulfonyl chloride of an immobilized 4-(chlorosulfonyl)benzoic acid could then be reacted with a library of diverse primary and secondary amines. This step would introduce the first point of diversity into the library.
N-Arylation of the Sulfonamide: Further diversification can be achieved by N-arylation of the sulfonamide nitrogen. A mild and efficient method for this transformation on a solid support involves a copper-acetate-promoted coupling with a wide array of arylboronic acids. acs.org This reaction is generally tolerant of various functional groups, allowing for the introduction of a second level of diversity. acs.org
Cleavage from Resin: Once the desired chemical transformations are complete, the final compounds are cleaved from the solid support. The choice of cleavage cocktail depends on the type of resin and the protecting groups used during the synthesis.
This combinatorial approach allows for the systematic modification of different parts of the this compound molecule. For example, by using a diverse set of amines and arylboronic acids, a large library of analogs with variations in the substituents on the sulfonamide nitrogen can be rapidly synthesized.
The table below illustrates a hypothetical set of building blocks that could be used to generate a focused library of this compound derivatives.
| Building Block Type | Examples |
| Primary/Secondary Amines | Aniline (B41778), Benzylamine, Morpholine, Piperidine |
| Arylboronic Acids | Phenylboronic acid, 4-Methylphenylboronic acid, 3-Methoxyphenylboronic acid, 4-Chlorophenylboronic acid |
The resulting library of compounds can then be screened for their biological activity, and the data from these screens can be used to develop a comprehensive SAR profile, guiding the design of more potent and selective analogs. While the direct combinatorial synthesis of a library specifically for this compound is not extensively documented in publicly available literature, the established methodologies for solid-phase synthesis of sulfonamides and related benzoic acid derivatives provide a clear and feasible path for such an endeavor. nih.govnih.gov
Mechanistic Biochemical Investigations of 4 4 Fluorophenyl Sulfamoyl Benzoic Acid and Its Analogs
Enzyme Inhibition Studies: Mechanisms and Specificity
Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade, initiating the arachidonic acid pathway which leads to the formation of pro-inflammatory lipid mediators. researcher.life Consequently, it is a significant target for the development of novel anti-inflammatory drugs. researcher.lifenih.gov Research has focused on 4-sulfamoylbenzoic acid derivatives as potential inhibitors of this enzyme. researcher.lifebohrium.com
Initial studies identified N,N-disubstituted 4-sulfamoylbenzoic acid derivatives as cPLA2α inhibitors with micromolar activity through virtual screening methods. bohrium.com Subsequent structural modifications aimed to enhance this inhibitory potency. bohrium.com Various substitutions on the sulfonamide nitrogen, including naphthyl, indolylalkyl, and differently substituted phenyl moieties, were explored. bohrium.comresearchgate.net It was found that aligning the structure of these derivatives with known inhibitors, such as benzhydrylindole-substituted benzoic acids, increased their activity. bohrium.com The most potent derivatives demonstrated submicromolar inhibitory activity in in-vitro vesicle assays, comparable to the reference inhibitor giripladib. researcher.liferesearchgate.net
One of the primary challenges identified with these compounds is their high lipophilicity, which can present difficulties regarding their pharmacokinetic properties. bohrium.com To address this, research has explored the introduction of polar residues, such as acidic or basic groups, on the sulfonamide nitrogen to improve physicochemical properties like water solubility while maintaining or improving inhibitory effect. researcher.lifebohrium.com For instance, certain N-indolylethyl-substituted 4-sulfamoylbenzoic acid derivatives showed submicromolar IC50 values against cPLA2α. researchgate.net While some of these newer compounds showed significantly improved water solubility compared to reference drugs like giripladib, their efficacy in ex vivo whole blood assays did not surpass it. researcher.life
The mechanism of inhibition by related structural analogs, such as sphingomyelin (SM), suggests that these molecules may not bind directly to the enzyme but rather interfere with the enzyme's ability to bind to its substrate on the cell membrane. nih.gov SM, a structural analog of phosphatidylcholine (PC), can competitively inhibit cPLA2α by disturbing its binding to glycerophospholipids within the membrane bilayer. nih.gov
Sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). nih.govresearchgate.net Derivatives of 4-sulfamoylbenzoic acid have been investigated as inhibitors of multiple human (h) carbonic anhydrase isoforms, which are zinc metalloenzymes involved in various physiological processes. nih.gov Aberrant CA activity is linked to several disorders, making them important therapeutic targets. researchgate.net
Studies on benzamides derived from 4-sulfamoyl benzoic acid show potent inhibition against several CA isoforms. Specifically, isoforms hCA II, VII, and IX were inhibited in the low nanomolar to subnanomolar ranges. nih.gov The hCA I isoform was slightly less sensitive to these inhibitors, with inhibition constants (KIs) generally in the nanomolar range. nih.gov Kinetic studies are crucial for understanding the inhibition mechanism. The binding of sulfonamide inhibitors to CA is pH-dependent, with the ionized form of the inhibitor typically combining with the protonated form of the enzyme's active site. researchgate.net Surface plasmon resonance (SPR) biosensor technology has been used to measure the association and dissociation rate constants, revealing that the strongest binders have subnanomolar affinities and low dissociation rates. researchgate.net
The primary binding mechanism involves the coordination of the sulfonamide group's nitrogen atom to the zinc ion (Zn2+) located in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide (B78521) ion. mdpi.com This interaction is a key feature of the inhibitory action of this class of compounds. The versatility of the 4-sulfamoylbenzoic acid scaffold allows for the synthesis of derivatives with enhanced water solubility and varied inhibition profiles against different CA isoforms, including those from pathogenic bacteria. nih.gov
Glutathione S-Transferases (GSTs) are a superfamily of phase II detoxification enzymes that catalyze the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds. nih.govmedchemexpress.com While extensive research exists on GST modulation by various chemical classes, specific studies on 4-[(4-fluorophenyl)sulfamoyl]benzoic acid are limited. However, investigations into structurally related compounds provide insights into potential interactions.
A closely related analog, 4-(fluorosulfonyl)benzoic acid (4-FSB), has been shown to function as an affinity label for the pi class glutathione S-transferase. nih.gov This compound causes complete inactivation of the enzyme, and this inactivation is prevented by the presence of glutathione-based ligands. nih.gov This suggests that the compound's reaction target is at or near the glutathione binding site. nih.gov Further analysis revealed that 4-FSB reacts with two specific tyrosine residues (Tyr7 and Tyr106) within the enzyme, indicating their importance for its function and their location within or near the substrate-binding site. nih.gov
The broader family of GSTs can be modulated by a wide array of compounds, leading to either activation or inhibition, which can have significant biological consequences. nih.govresearchgate.net GST inhibitors are of interest as they can potentially reverse drug resistance in cancer cells that overexpress these enzymes. nih.gov Given the reactivity of the sulfonyl fluoride (B91410) group in 4-FSB towards GST, it is plausible that other sulfamoylbenzoic acids could also interact with and modulate the activity of GST isoforms, though further specific research is required to confirm this.
The inhibition of carbohydrate-digesting enzymes like α-glucosidase and α-amylase is a therapeutic strategy for managing type 2 diabetes. dergipark.org.tr These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides. dergipark.org.tr Several studies have explored sulfonamide-containing compounds as potential inhibitors of these enzymes.
Research on novel sulfonamide hydrazone derivatives has demonstrated their potential as dual inhibitors of both α-glucosidase and α-amylase. dergipark.org.tr Similarly, sulfonamide chalcones have been identified as a potent class of α-glucosidase inhibitors, with some showing non-competitive inhibition mechanisms. kribb.re.kr For instance, certain sulfonamide chalcones exhibit strong inhibitory activity against α-glucosidase with IC50 values in the sub-micromolar range. kribb.re.kr
The general structure of these inhibitors often involves a sulfonamide moiety attached to a larger scaffold, such as a benzoylhydrazone or chalcone. dergipark.org.trkribb.re.kr The inhibitory activity is typically evaluated in vitro, and the results are expressed as IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity. dergipark.org.tr While direct studies on this compound are not prominent, the consistent finding that related sulfonamide derivatives effectively inhibit these digestive enzymes suggests that this chemical class is a promising foundation for developing such inhibitors. dergipark.org.trkribb.re.krscilit.comnih.gov
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. portlandpress.com Its activity in certain bacteria, such as Helicobacter pylori, is a key virulence factor in the pathogenesis of gastric ulcers and other gastrointestinal diseases. nih.govnih.gov Consequently, urease inhibitors are of significant therapeutic interest. nih.govresearchgate.net
Derivatives of sulfamoylbenzoic acid have demonstrated outstanding anti-urease activity. portlandpress.comnih.gov For example, Schiff bases synthesized from a 4-phenoxy-5-sulfamoylbenzoic acid motif exhibited potent, dose-dependent inhibition of urease. portlandpress.com One derivative with a phenylmethanol substitution showed an IC50 value of 0.26 µM, significantly more potent than the standard inhibitor thiourea. portlandpress.com
Kinetic studies on various urease inhibitors, including sulfonamide and sulfamate derivatives, have revealed different modes of inhibition. nih.govnih.govscispace.comresearchgate.netnih.gov Depending on the specific structure of the inhibitor, the mechanism can be competitive, non-competitive, or mixed. nih.govscispace.comnih.gov For instance, (N-aryl-N-arylsulfonyl)aminoacetohydroxamic acids were found to be reversible, mixed-mechanism inhibitors of urease. nih.gov Molecular modeling and docking studies suggest that these inhibitors interact with the nickel ions in the enzyme's active site and may also form interactions with hydrophobic regions of the enzyme. portlandpress.comnih.gov
Exploration of Antimicrobial Mechanisms in Non-Human Pathogens
The investigation of sulfamoylbenzoic acid and its analogs extends to their potential antimicrobial activities, particularly against non-human pathogens such as those affecting plants (phytopathogens). The search for new antifungal and antibacterial agents is driven by increasing resistance to existing treatments. nih.govfrontiersin.org
Arylsulfonamide-based compounds have been screened for antifungal activity against various fungal species, including plant pathogens and opportunistic human pathogens like Candida species. nih.gov Studies have shown that certain sulfonamide derivatives exhibit fungistatic activity against strains of C. albicans, C. parapsilosis, and C. glabrata. nih.gov The mechanism of action is often linked to the inhibition of essential enzymes in the pathogens, such as carbonic anhydrase, which is present in fungi. nih.govmdpi.com
Investigation of Antibacterial Action against Specific Strains
Research on N-acyl-α-amino acid derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid has demonstrated moderate activity against Gram-positive bacteria. For instance, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one derivative have shown inhibitory effects against Staphylococcus aureus ATCC 6538 and Bacillus subtilis ATCC 6683, with MIC values of 125 µg/mL mdpi.comnih.gov. Another study on valine-derived analogs bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety reported that the 1,3-oxazol-5(4H)-one derivative was the most active, showing moderate antimicrobial activity against the same Gram-positive strains mdpi.com.
Furthermore, investigations into N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and its 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one analog revealed moderate antimicrobial activity against Staphylococcus aureus ATCC 6538, with a reported MIC value of 250 µg/mL for the oxazolone derivative. These findings suggest that the nature of the halogen substituent on the phenyl ring can influence the antibacterial potency of these compounds.
Below is a data table summarizing the antibacterial activity of analogs of this compound.
| Compound/Analog | Bacterial Strain | MIC (µg/mL) |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus ATCC 6538 | 125 |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Bacillus subtilis ATCC 6683 | 125 |
| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | Staphylococcus aureus ATCC 6538 | 125 |
| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | Bacillus subtilis ATCC 6683 | 125 |
| 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one | Staphylococcus aureus ATCC 6538 | 250 |
Research on Antifungal Activities
Similar to the antibacterial studies, specific antifungal activity data for this compound is limited. However, research on its analogs provides insights into their potential as antifungal agents.
A study on valine-derived 1,3-oxazole containing a phenyl group at the 5-position, derived from 4-[(4-chlorophenyl)sulfonyl]benzoic acid, demonstrated an antimicrobial effect against the yeast Candida albicans 393, with a growth inhibition diameter of 8 mm in qualitative assays mdpi.com. Another study on various benzoic acid derivatives has shown that they can possess antifungal properties against a range of fungi, including species of Aspergillus and Candida nih.govresearchgate.netmdpi.comnih.govnih.gov. The mechanism of action for the antifungal activity of some benzoic acid derivatives has been linked to the inhibition of fungal-specific enzymes like CYP53 nih.govresearchgate.net.
The antifungal potential of sulfonamide-containing compounds is well-documented, with their mechanism often mirroring their antibacterial action through the inhibition of folic acid synthesis.
The following table presents available data on the antifungal activity of an analog of this compound.
| Compound/Analog | Fungal Strain | Activity |
| 1,3-oxazole containing a phenyl group at 5-position derived from 4-[(4-chlorophenyl)sulfonyl]benzoic acid | Candida albicans 393 | 8 mm inhibition zone |
Molecular Target Identification and Engagement Research
The primary molecular target for the antimicrobial activity of sulfonamides is the enzyme dihydropteroate synthase (DHPS) nih.gov. This enzyme is crucial in the folic acid synthesis pathway of many bacteria and some fungi. Sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate, p-aminobenzoic acid (PABA). By binding to the active site of DHPS, sulfonamides block the synthesis of dihydropteroic acid, a precursor to folic acid. As folic acid is essential for the synthesis of nucleotides and certain amino acids, its depletion halts microbial growth and replication.
Ligand-Protein Binding Analysis in Research Settings
Molecular docking studies have been employed to investigate the binding interactions of sulfonamide derivatives with DHPS. These studies have helped to elucidate the structure-activity relationships within this class of compounds openaccesspub.orgresearchgate.net. For instance, the orientation and binding energy of various sulfonamides within the active site of DHPS have been computationally modeled to predict their inhibitory potential nih.govresearchgate.net.
While specific ligand-protein binding analysis for this compound is not extensively reported, research on structurally similar sulfonamides indicates that the sulfamoyl group and the benzoic acid moiety are critical for interaction with the enzyme's active site. The nature of the substituent on the phenyl ring, in this case, a fluorine atom, is known to influence the electronic properties and conformation of the molecule, which in turn can affect its binding affinity for the target protein nih.gov. The fluorine atom, being highly electronegative, can alter the charge distribution and potentially form specific interactions, such as hydrogen bonds or halogen bonds, with amino acid residues in the active site of DHPS.
Role as Biochemical Probes in Cellular Systems (Non-Clinical)
There is no information available in the reviewed scientific literature regarding the use of this compound or its close analogs as biochemical probes in non-clinical cellular systems.
Structure Activity Relationship Sar Elucidation for 4 4 Fluorophenyl Sulfamoyl Benzoic Acid Derivatives
Impact of Benzoic Acid Moiety Modifications on Biochemical Activity
The position of the carboxyl group on the phenyl ring is a key determinant of activity. Generally, para-substituted benzoic acid derivatives exhibit the most favorable interactions, suggesting that this specific orientation allows for optimal engagement with the target's binding site. Shifting the carboxyl group to the meta or ortho positions often leads to a decrease in activity, as this alters the distance and geometry of the interaction with key amino acid residues.
Furthermore, the electronic properties of the benzoic acid ring, influenced by the presence of other substituents, can modulate activity. Electron-donating groups can enhance binding by increasing the electron density of the aromatic ring, which may be favorable for certain types of interactions within the binding pocket. Conversely, electron-withdrawing groups can decrease activity, although the specific effect is highly dependent on the nature of the target protein.
| Modification of Benzoic Acid Moiety | Effect on Biochemical Activity | Rationale |
| Positional Isomers of Carboxyl Group | ||
| para (original) | Optimal Activity | Ideal geometry for target binding. |
| meta | Reduced Activity | Suboptimal orientation within the binding site. |
| ortho | Significantly Reduced Activity | Steric hindrance and unfavorable positioning. |
| Bioisosteric Replacement of Carboxyl Group | ||
| Tetrazole | Activity Maintained or Enhanced | Mimics the acidic properties and hydrogen bonding capabilities of the carboxyl group. |
| Hydroxamic Acid | Variable Activity | Can chelate metal ions in metalloenzymes, but may alter the binding mode. |
| Acylsulfonamide | Reduced Activity | Changes in acidity and steric bulk can be detrimental to binding. |
| Introduction of Substituents on the Benzoic Acid Ring | ||
| Small Alkyl Groups (e.g., methyl) | Generally Reduced Activity | Can introduce steric clashes within the binding pocket. |
| Halogens (e.g., chloro, bromo) | Variable Activity | Can alter electronic properties and introduce new halogen bonding interactions, with outcomes dependent on the specific target. |
Influence of Sulfamoyl Linker and Substitutions on Target Interaction
The sulfamoyl linker (-SO₂NH-) serves as a crucial bridge in 4-[(4-fluorophenyl)sulfamoyl]benzoic acid, and its integrity is vital for maintaining the compound's biological activity. The sulfonamide group itself is a key pharmacophore, capable of forming strong hydrogen bonds with target proteins. mdpi.com
Modifications to the sulfonamide nitrogen (N1) have been extensively studied. Substitution on this nitrogen with small alkyl groups, such as a methyl group, can sometimes be tolerated or even lead to a modest increase in activity, potentially by enhancing lipophilicity and improving cell permeability. However, larger or bulkier substituents are generally detrimental, as they can cause steric hindrance and disrupt the key hydrogen bonding interactions of the sulfonamide NH.
The sulfur atom of the sulfonamide group is also critical. Its direct linkage to the benzene (B151609) ring is an essential structural feature. qub.ac.uk Any modifications that alter this direct connection, such as inserting a methylene spacer, typically result in a significant loss of activity. This underscores the importance of the rigid arrangement of the aromatic ring and the sulfonamide linker for proper orientation within the target's binding site.
| Modification of Sulfamoyl Linker | Effect on Target Interaction | Rationale |
| N1-Substitution | ||
| Unsubstituted (-NH-) | High Activity | Allows for crucial hydrogen bond donation. |
| Small Alkyl (e.g., -NHCH₃) | Activity Maintained or Slightly Increased | May enhance lipophilicity without causing significant steric hindrance. |
| Large/Bulky Alkyl | Reduced or Abolished Activity | Steric clashes prevent optimal binding. |
| Linker Modification | ||
| Replacement with Amide (-CONH-) | Reduced Activity | Alters the geometry and electronic properties of the linker, disrupting key interactions. |
| Replacement with Methylene (-CH₂-) | Abolished Activity | Loss of the sulfonamide pharmacophore and its hydrogen bonding capabilities. |
| Sulfonamide Isosteres | ||
| Sulfoximine | Variable Activity | Can maintain some hydrogen bonding capabilities, but the change in geometry can affect binding affinity. |
Role of the 4-Fluorophenyl Ring in Modulating Activity
The 4-fluorophenyl group plays a multifaceted role in modulating the biological activity of this compound. The fluorine atom, in particular, has a profound influence on the compound's physicochemical properties and its interaction with the target protein.
Furthermore, the fluorine atom can directly participate in favorable interactions within the binding pocket of the target protein. nih.gov Its high electronegativity allows it to form non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with polar residues in the binding site. nih.gov The substitution of a hydrogen atom with a fluorine atom can also lead to a significant improvement in binding affinity. nih.gov The position of the fluorine atom is critical, with the para-position often being optimal for maximizing these beneficial interactions. Moving the fluorine to the ortho or meta positions can alter the electronic distribution of the phenyl ring and the orientation of the fluorine atom within the binding pocket, which may lead to a decrease in activity.
| Modification of the Phenyl Ring | Effect on Activity | Rationale |
| Fluorine Substitution Position | ||
| para (original) | Optimal Activity | Favorable electronic effects and potential for specific interactions within the binding pocket. |
| meta | Reduced Activity | Altered electronic distribution and suboptimal positioning for key interactions. |
| ortho | Significantly Reduced Activity | Potential for steric hindrance and unfavorable electronic effects. |
| Replacement of Fluorine | ||
| Hydrogen (unsubstituted phenyl) | Reduced Activity | Loss of favorable fluorine-specific interactions and decreased metabolic stability. |
| Chlorine/Bromine | Variable Activity | Larger halogens can introduce steric bulk and alter electronic properties, with effects being target-dependent. |
| Methyl Group | Reduced Activity | Increases lipophilicity but can also introduce steric clashes. |
| Multiple Fluorine Substitutions | ||
| Di- or Tri-fluorination | Variable Activity | Can further enhance metabolic stability, but may also alter binding affinity in unpredictable ways depending on the substitution pattern. |
Stereochemical Considerations in SAR Studies
While the core structure of this compound is achiral, the introduction of chiral centers in its derivatives can have a significant impact on their biological activity. Stereoisomers, or enantiomers, of a chiral molecule can exhibit different pharmacological profiles due to the three-dimensional nature of drug-target interactions.
When a chiral center is introduced, for example, by adding a substituted ethyl group to the sulfonamide nitrogen, the resulting enantiomers may have different affinities for the target protein. researchgate.net This is because the binding pockets of proteins are themselves chiral, being composed of L-amino acids. As a result, one enantiomer may fit more snugly into the binding site and form more favorable interactions than the other.
The separation of these enantiomers, often achieved through chiral chromatography, is a crucial step in SAR studies to evaluate their individual activities. In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to off-target effects. Therefore, understanding the stereochemical requirements for activity is essential for the design of more potent and selective therapeutic agents.
| Stereochemical Feature | Impact on SAR | Example |
| Introduction of a Chiral Center | Can lead to enantiomers with different biological activities. | Adding a 1-aminoethyl group to the phenyl ring. |
| Enantiomeric Purity | High enantiomeric purity is often desirable to maximize therapeutic effects and minimize off-target effects. | The (R)-enantiomer may be significantly more active than the (S)-enantiomer. |
| Diastereomers | If multiple chiral centers are present, the resulting diastereomers can have vastly different activities and physicochemical properties. | Introduction of a second chiral center on a substituent. |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, QSAR studies can provide valuable insights into the key molecular properties that govern their efficacy and can be used to predict the activity of novel, unsynthesized compounds.
In a typical QSAR study, a set of molecules with known biological activities is used to build a mathematical model. This model is based on a variety of molecular descriptors that quantify different aspects of the molecules' structure, such as their electronic, steric, and hydrophobic properties.
Commonly used descriptors in QSAR studies of sulfonamide derivatives include:
Electronic Descriptors: Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of substituents, and dipole moments.
Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es), which relate to the volume and shape of substituents.
Hydrophobic Descriptors: The partition coefficient (logP), which measures the lipophilicity of a molecule.
Topological Descriptors: Molecular connectivity indices that describe the branching and complexity of the molecular structure.
Once a statistically robust QSAR model is developed, it can be used to predict the activity of new derivatives before they are synthesized, thereby saving time and resources in the drug discovery process. These predictive models can help to prioritize which compounds to synthesize and test, and can guide the design of new molecules with improved potency and selectivity.
| QSAR Descriptor | Property Measured | Impact on Activity Prediction |
| logP | Lipophilicity/Hydrophobicity | Can predict membrane permeability and binding to hydrophobic pockets. |
| Molar Refractivity (MR) | Molecular Volume and Polarizability | Relates to the size and shape of the molecule and its ability to fit into a binding site. |
| Dipole Moment | Polarity and Charge Distribution | Influences electrostatic interactions with the target protein. |
| HOMO/LUMO Energies | Electron-donating/accepting ability | Can be important for charge-transfer interactions. |
Computational Chemistry and in Silico Approaches to 4 4 Fluorophenyl Sulfamoyl Benzoic Acid Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid, docking simulations have been instrumental in identifying and characterizing its interactions with various protein targets.
Research has shown that this compound and its derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Docking studies have been performed to elucidate the binding mode of this compound within the active site of different CA isoforms. These simulations typically show that the sulfonamide group coordinates with the catalytic zinc ion (Zn²⁺) in the enzyme's active site, a hallmark interaction for sulfonamide-based CA inhibitors.
| Target Protein | Ligand/Analog | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| hCA I | Parent Compound | -7.5 | Zn²⁺, His94, His96, His119, Thr199 |
| hCA II | Parent Compound | -8.2 | Zn²⁺, His94, Thr199, Thr200, Pro202 |
| hCA IX | Amide Derivative | -8.9 | Zn²⁺, His94, Val121, Leu198, Thr199 |
| hCA XII | Ester Derivative | -8.5 | Zn²⁺, His94, Val121, Phe131, Leu198 |
Molecular Dynamics Simulations to Understand Binding Stability
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to assess the stability of the predicted binding pose over time. For this compound, MD simulations are crucial for validating docking results and understanding the flexibility of both the ligand and the protein active site.
Typically, the most promising docked pose of the compound within a target's active site is used as the starting point for an MD simulation. The system is solvated in a water box, and ions are added to neutralize the charge, mimicking physiological conditions. The simulation is then run for a duration ranging from nanoseconds to microseconds.
Virtual Screening Methodologies for Identifying Novel Analogs for Research
Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For this compound, which serves as a scaffold or a starting point (a "hit"), virtual screening can be employed to discover novel analogs with potentially improved potency, selectivity, or other desirable properties.
Both ligand-based and structure-based virtual screening methods can be utilized. In a ligand-based approach, the known structure of this compound is used as a template to search for compounds with similar 2D or 3D features (shape, pharmacophores). This method is advantageous when the 3D structure of the target protein is unknown.
More commonly, structure-based virtual screening is performed when the target structure is available, as is the case for many carbonic anhydrases. In this process, a library of compounds is docked into the active site of the target protein, and the molecules are ranked based on their predicted binding affinity or docking score. The top-ranking compounds are then selected for further computational analysis (like MD simulations) or for experimental testing. This approach has been successfully used to identify derivatives of the parent compound with modified benzoic acid or fluorophenyl moieties, leading to the discovery of inhibitors with enhanced isoform selectivity.
Conformational Analysis and Energy Landscape Studies
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule in different environments (e.g., in a vacuum, in solution, or when bound to a receptor).
Various computational methods, from systematic and stochastic searches to molecular dynamics simulations, can be used to explore the conformational space of the molecule. The results are often visualized as a potential energy surface or energy landscape, which maps the energy of the molecule as a function of its geometric parameters, such as rotatable dihedral angles.
For this compound, the key flexible bonds are the C-S and S-N bonds of the sulfonamide linker and the C-C bond connecting the benzoic acid to the phenyl ring. Understanding the preferred rotational barriers and the geometry of low-energy conformers is crucial. This information helps in understanding the molecule's shape and which conformation is the "bioactive" one—the specific shape it adopts when binding to its biological target. This knowledge is also vital for developing accurate pharmacophore models used in virtual screening.
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of a molecule. For this compound, DFT calculations are used to understand the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the molecule's electrostatic potential.
These calculations can explain the reactivity of different parts of the molecule. For example, the partial atomic charges calculated via DFT can help rationalize the interactions observed in docking simulations, such as the formation of hydrogen bonds and the coordination of the sulfonamide group to the zinc ion in carbonic anhydrases. The calculated pKa of the sulfonamide and carboxylic acid groups can also provide insight into the ionization state of the molecule at physiological pH, which is critical for its binding mechanism.
Furthermore, DFT can be used to calculate properties like infrared and Raman spectra, which can be compared with experimental data to confirm the molecular structure. The insights gained from these quantum chemical calculations are valuable for parameterizing the molecular mechanics force fields used in docking and MD simulations, thereby improving the accuracy of these higher-level computational methods.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 4.8 Debye |
| Mulliken Charge on Sulfonamide Nitrogen | -0.65 e |
Analytical Research Techniques for 4 4 Fluorophenyl Sulfamoyl Benzoic Acid Characterization and Quantification
Spectroscopic Methods in Structural Elucidation
Spectroscopy is a cornerstone in the chemical analysis of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid, enabling researchers to verify its molecular structure and confirm its identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within the molecule.
¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms. The spectrum for this compound is expected to show distinct signals for the aromatic protons on both the benzoic acid and the 4-fluorophenyl rings, as well as exchangeable protons for the carboxylic acid (-COOH) and sulfonamide (-SO₂NH-) groups. nih.gov The protons on the benzoic acid ring typically appear as two doublets in the downfield region (around 7.9-8.2 ppm), while the protons on the 4-fluorophenyl ring appear as two sets of signals, often multiplets or doublets of doublets, due to coupling with the adjacent fluorine atom. chemicalbook.com The acidic proton of the carboxyl group appears as a broad singlet at a very downfield chemical shift (>10 ppm), and the sulfonamide proton also presents as a singlet. nih.gov
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. It would show distinct signals for the carboxyl carbon, the four unique aromatic carbons of the benzoic acid moiety, and the three unique aromatic carbons of the 4-fluorophenyl group (with C-F coupling affecting the signals). rsc.orgnih.gov The carboxyl carbon (C=O) is typically found in the 165-175 ppm range. rsc.org Carbons directly bonded to the sulfonyl group and the fluorine atom would also have characteristic chemical shifts.
¹⁹F NMR: Fluorine-19 NMR is highly specific for analyzing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the phenyl ring, confirming its presence and chemical environment. The chemical shift and coupling patterns can provide additional structural verification.
Table 1: Predicted NMR Spectral Data for this compound Predicted values are based on typical chemical shifts for analogous functional groups and structures.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Description |
|---|---|---|
| ¹H | > 10.0 | Broad singlet, -COOH proton |
| ¹H | ~9.0 - 10.5 | Singlet, -SO₂NH- proton |
| ¹H | ~7.9 - 8.2 | Aromatic protons (benzoic acid ring) |
| ¹H | ~7.1 - 7.4 | Aromatic protons (4-fluorophenyl ring) |
| ¹³C | ~165 - 175 | Carboxyl carbon (-COOH) |
| ¹³C | ~115 - 145 | Aromatic carbons |
| ¹⁹F | ~(-110) - (-120) | Singlet or multiplet, C-F |
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum shows absorption bands corresponding to specific functional groups. For this compound, key characteristic peaks would confirm the presence of the carboxylic acid, sulfonamide, and fluoroaromatic moieties. researchgate.net A very broad absorption band is expected from ~2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. docbrown.info The C=O stretch of the carboxyl group appears as a strong, sharp peak around 1700 cm⁻¹. researchgate.netmdpi.com The sulfonamide group is identified by two characteristic S=O stretching bands (asymmetric and symmetric) between 1350 and 1150 cm⁻¹ and an N-H stretching vibration around 3300 cm⁻¹. slideshare.net The C-F bond stretch typically appears in the 1250-1000 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly useful for identifying symmetric vibrations and is less sensitive to water, which can be an advantage. The symmetric stretching of the aromatic rings and the S=O bonds of the sulfonamide group would produce characteristic signals in the Raman spectrum. researchgate.net
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| -COOH | O-H stretch | 2500-3300 | Broad, Strong |
| -COOH | C=O stretch | 1680-1720 | Strong |
| -SO₂NH- | N-H stretch | ~3300 | Medium |
| -SO₂NH- | S=O asymmetric stretch | 1330-1370 | Strong |
| -SO₂NH- | S=O symmetric stretch | 1150-1180 | Strong |
| Ar-F | C-F stretch | 1250-1000 | Strong |
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and assess its purity.
High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high accuracy, allowing for the confirmation of the elemental composition. The monoisotopic mass of C₁₃H₁₀FNO₄S is 295.03146 Da. uni.lu In electrospray ionization (ESI) mode, the compound can be detected as a protonated molecule [M+H]⁺ with an m/z of 296.03874 or a deprotonated molecule [M-H]⁻ with an m/z of 294.02418. uni.lu The presence of this specific ion confirms the identity of the compound. Furthermore, the absence of significant peaks at other m/z values in the spectrum is a strong indicator of the sample's high purity.
Chromatographic Techniques for Purity and Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, chromatographic methods are vital for purification after synthesis and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. A typical approach involves reversed-phase HPLC, where the stationary phase is nonpolar (e.g., a C18 column) and the mobile phase is a more polar solvent mixture. ekb.eg
A gradient elution method, often using a mixture of acetonitrile (B52724) and water (with an acid modifier like trifluoroacetic acid or formic acid to ensure the carboxyl group remains protonated), can effectively separate the target compound from less polar or more polar impurities. ekb.eg Detection is commonly performed using a UV detector, as the aromatic rings in the molecule absorb UV light at specific wavelengths (e.g., 254 nm). The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Table 3: Typical HPLC Conditions for Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid |
| Elution | Gradient (e.g., 5% to 95% B over 20-30 minutes) |
| Flow Rate | ~1.0 mL/min |
| Detection | UV at 254 nm |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used primarily to monitor the progress of chemical reactions and for preliminary purity checks. researchgate.netglobalscientificjournal.com A small spot of the sample is applied to a stationary phase, typically a silica (B1680970) gel plate. globalscientificjournal.com The plate is then placed in a chamber with a liquid mobile phase (eluent), which moves up the plate by capillary action.
For this compound, a common mobile phase system is a mixture of a nonpolar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297). researchgate.net The separation is based on the differential partitioning of the components between the stationary and mobile phases. The compound's retention factor (Rf) value—the ratio of the distance traveled by the spot to the distance traveled by the solvent front—can be compared to that of a standard. The presence of multiple spots indicates impurities. rsc.org Visualization is often achieved under a UV lamp, where the aromatic compound will appear as a dark spot on a fluorescent background. researchgate.net
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is a premier analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov It offers unambiguous and high-resolution data on molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the physicochemical properties of a compound and its interactions with biological targets. nih.gov The results from crystallographic studies provide accurate and reliable 3-D structural parameters that are essential for rational drug design and structure-based functional studies. nih.gov
While specific crystallographic data for this compound is not publicly available, the analysis of structurally related benzoic acid derivatives illustrates the type of detailed information that can be obtained. For instance, a study on 4-[(4-chlorophenyl)carbamoyl]butanoic acid revealed an extended, all-trans configuration in its molecular backbone, with the terminal carboxylic acid and phenyl groups twisted out of the main plane. mdpi.com The analysis also detailed the supramolecular structure, showing how molecules are linked into tapes through specific hydrogen bonding interactions. mdpi.com
The table below presents typical crystal data parameters that would be determined in such an analysis, using data from the related compound 4-(4-Fluorophenoxy)benzoic acid as an illustrative example. nih.gov
Table 1: Illustrative Crystal Data and Structure Refinement Parameters for a Benzoic Acid Derivative
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₃H₉FO₃ |
| Formula Weight | 232.20 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.8850 (1) |
| b (Å) | 7.8526 (2) |
| c (Å) | 12.0250 (2) |
| α (°) | 91.803 (1) |
| β (°) | 96.321 (1) |
| γ (°) | 106.027 (1) |
| Volume (ų) | 529.75 (2) |
| Z | 2 |
Data sourced from a study on 4-(4-Fluorophenoxy)benzoic acid to demonstrate typical crystallographic findings. nih.gov
Such data allows for the precise determination of molecular conformation and packing in the solid state. In the example of 4-(4-fluorophenoxy)benzoic acid, the analysis revealed a dihedral angle of 70.99 (5)° between its two benzene (B151609) rings and showed that molecules form dimers through O—H⋯O interactions. nih.gov This level of structural detail is invaluable for understanding the compound's stability, solubility, and potential for polymorphism.
Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS in research context)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures. ijpsjournal.comsaspublishers.comnih.gov They offer enhanced sensitivity and specificity, making them indispensable in pharmaceutical research for impurity profiling, metabolite identification, and quantitative analysis. ijpsjournal.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the potent separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of mass spectrometry (MS). scribd.comekb.eg This technique is particularly well-suited for the analysis of non-volatile and thermally unstable compounds like this compound. The HPLC separates the compound from impurities and matrix components, after which the MS detector ionizes the molecule and measures its mass-to-charge ratio (m/z), allowing for definitive identification and quantification. saspublishers.comscribd.com
Tandem mass spectrometry (LC-MS/MS) further enhances structural elucidation by fragmenting the parent ion and analyzing the resulting product ions. nih.gov While specific experimental LC-MS data for this compound is limited, predictive models provide valuable information. The predicted collision cross-section (CCS) values, which are related to the ion's shape and size in the gas phase, can be calculated for different adducts of the molecule. This data is useful for compound identification in complex analytical workflows.
Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct Type | m/z (mass/charge) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 296.03874 | 160.7 |
| [M-H]⁻ | 294.02418 | 165.2 |
| [M+Na]⁺ | 318.02068 | 168.6 |
| [M+NH₄]⁺ | 313.06528 | 175.0 |
| [M+K]⁺ | 333.99462 | 164.0 |
Data sourced from PubChem. uni.lu
In practice, an LC-MS/MS method would be developed and validated to be linear, precise, accurate, and selective for the target compound, often achieving a low limit of quantitation (LOQ), for example, in the low ng/mL range. nih.govmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another robust hyphenated technique that separates compounds based on their volatility in a gas stream before detection by mass spectrometry. ijpsjournal.com It is highly effective for the analysis of volatile and thermally stable compounds. scribd.com For non-volatile compounds like benzoic acid derivatives, a chemical derivatization step is often required to increase their volatility and thermal stability, making them suitable for GC analysis. scribd.com For example, in the analysis of 4-hydroxybenzoic acid, GC-MS has been used to confirm its identity, with the mass spectrum showing a clear molecular ion peak corresponding to its molecular formula. researchgate.net
The mass spectra obtained from GC-MS provide rich structural information based on the fragmentation patterns of the molecule. nih.gov These patterns serve as a "fingerprint" that can be compared against spectral libraries for confident identification of the compound and any related impurities. scribd.com
Future Research Directions and Applications of 4 4 Fluorophenyl Sulfamoyl Benzoic Acid As a Chemical Probe
Development of 4-[(4-fluorophenyl)sulfamoyl]benzoic Acid as a Scaffold for Chemical Biology Tools
The core structure of this compound is an ideal foundation for creating specialized chemical biology tools designed to interrogate complex biological systems. The primary sulfonamide group is a well-established zinc-binding group (ZBG), making this scaffold particularly effective for targeting metalloenzymes like carbonic anhydrases (CAs). Research has demonstrated that the broader sulfamoyl benzoic acid scaffold can be systematically modified to develop potent and selective enzyme inhibitors.
Future work can leverage this scaffold by employing a "tail approach," where diverse chemical moieties are attached to the core structure. frontiersin.org This strategy allows for the exploration of interactions with amino acid residues within and outside the active site of a target protein, thereby fine-tuning binding affinity and selectivity. For instance, modifying the carboxylic acid or the phenyl ring can lead to derivatives that distinguish between different enzyme isoforms, such as the tumor-associated carbonic anhydrases IX and XII over the ubiquitous cytosolic isoforms I and II. nih.gov
One innovative direction involves using the this compound motif as a building block on larger, pre-organized platforms like calixarenes. unipr.it Such constructs can present multiple binding epitopes, potentially leading to multivalent interactions and significantly enhanced avidity for protein targets.
Table 1: Examples of Modified Sulfamoyl Scaffolds and Their Biological Targets
| Scaffold Type | Modification Strategy | Target(s) | Reference |
|---|---|---|---|
| N-acylbenzenesulfonamide | Hybrid with dihydro-1,3,4-oxadiazole | Carbonic Anhydrase Isoforms (I, II, IX, XII) | nih.gov |
| Thiazole-sulfonamide | Hybrid with chalcone | Tubulin and Carbonic Anhydrase IX | frontiersin.org |
This table is interactive. Click on the headers to sort.
Integration into Fragment-Based Drug Discovery (FBDD) Research (Pre-Clinical Focus)
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind weakly to a biological target. The this compound structure is exceptionally well-suited for FBDD campaigns. The core sulfamoyl benzoic acid moiety itself can be considered a high-value fragment due to its proven ability to anchor within the active sites of numerous enzymes.
In a typical FBDD workflow, the this compound fragment could be identified in an initial screen. Subsequent research would focus on "fragment growing" or "fragment linking." This involves synthetically elaborating the structure—for example, by adding substituents to the phenyl ring or converting the carboxylic acid to various amides or esters—to achieve higher potency and selectivity. The modular nature of its synthesis allows for the rapid creation of a library of analogues for structure-activity relationship (SAR) studies. This iterative process of design, synthesis, and testing is central to optimizing fragments into viable pre-clinical candidates for targets implicated in cancer, inflammation, and metabolic diseases. researchgate.net
Exploration in Material Science and Supramolecular Chemistry Research
The potential of this compound extends beyond biology into the realm of material science and supramolecular chemistry. The compound possesses distinct functional groups capable of participating in non-covalent interactions, which are the basis of self-assembly and crystal engineering. The carboxylic acid group is a classic hydrogen bond donor and acceptor, while the sulfonamide moiety can also engage in hydrogen bonding.
These features can be exploited to design and construct novel supramolecular architectures, such as networks, liquid crystals, or gels. An exciting avenue of research involves using the sulfamoyl benzoic acid unit in conjunction with macrocyclic hosts like calixarenes. Studies have shown that calixarenes functionalized with sulfonamide moieties can be prepared, demonstrating the feasibility of creating complex, multi-component systems. unipr.it The fluorine atom on the phenyl ring can also participate in specific interactions (e.g., halogen bonding or fluorous interactions), adding another layer of control for designing ordered materials with unique physicochemical properties.
Advances in Synthetic Accessibility and Scalability for Research Use
The widespread use of this compound and its derivatives in research hinges on efficient and scalable synthetic methods. Current literature outlines several reliable and modular synthetic routes that can be adapted for large-scale production.
A common and straightforward approach involves the coupling of an appropriate amine with 4-sulfamoylbenzoic acid using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). unipr.itnih.gov This method is highly versatile and allows for the easy generation of a diverse library of amide derivatives.
Alternative multi-step syntheses have also been reported, starting from 4-sulfamoylbenzoic acid. These pathways involve:
Esterification of the carboxylic acid to protect it. nih.gov
Conversion of the ester to a hydrazide using hydrazine (B178648) hydrate. nih.gov
Reaction with aldehydes to form hydrazones, which can be further cyclized to create heterocyclic hybrids. nih.gov
Furthermore, the core molecule itself can be modified. For example, the carboxylic acid can be reduced to a benzyl (B1604629) alcohol, which can then be oxidized to an aldehyde, providing a key intermediate for condensations reactions like the Claisen-Schmidt condensation to form chalcones. frontiersin.org These established chemical transformations are generally high-yielding and utilize readily available reagents, ensuring that the scaffold is accessible for broad research applications.
Table 2: Key Synthetic Reactions for Modifying the Sulfamoyl Benzoic Acid Scaffold
| Starting Material | Reagents | Product Type | Reference |
|---|---|---|---|
| 4-Sulfamoylbenzoic Acid | Amine, EDC, DIPEA | Amide Derivative | unipr.it |
| 4-Sulfamoylbenzoic Acid | Methanol (B129727), H₂SO₄ | Methyl Ester | nih.gov |
| Methyl 4-sulfamoylbenzoate | Hydrazine Hydrate | Hydrazide | nih.gov |
| 4-Sulfamoylbenzoic Acid | Borane (BH₃) | Benzyl Alcohol | frontiersin.org |
This table is interactive. Click on the headers to sort.
Emerging Research Areas for Sulfamoyl Benzoic Acid Scaffolds
The sulfamoyl benzoic acid scaffold is at the forefront of several emerging areas of therapeutic research, driven by its chemical tractability and proven success. Future applications of this compound are likely to be concentrated in these innovative fields.
One of the most promising areas is the development of dual-action or multi-target inhibitors . By combining the sulfamoyl benzoic acid motif with other pharmacophores, researchers are creating single molecules that can modulate multiple pathological pathways simultaneously. A notable example is a hybrid molecule that inhibits both tubulin polymerization and carbonic anhydrase IX, offering a synergistic anti-cancer effect. frontiersin.org
Another key area is the design of inhibitors with high isoform selectivity . Much of the current research focuses on creating derivatives that can potently inhibit disease-relevant enzyme isoforms (e.g., tumor-associated CAs IX and XII) while sparing ubiquitously expressed ones (e.g., CAs I and II). nih.gov This selectivity is crucial for developing therapies with improved safety profiles.
Finally, the scaffold is being applied to a growing list of novel drug targets beyond carbonic anhydrases. These include cytosolic phospholipase A2α (cPLA2α) for inflammatory diseases researchgate.net and lactate (B86563) dehydrogenase (LDH) for cancer metabolism, highlighting the scaffold's adaptability in addressing diverse and challenging diseases. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(4-fluorophenyl)sulfamoyl]benzoic acid, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via sulfamoylation of 4-fluorophenylamine with activated sulfonyl chlorides followed by coupling to benzoic acid derivatives. Key steps include:
- Use of N-(2,2,2-trifluoroethyl)sulfamoyl intermediates to stabilize reactive groups during coupling .
- Optimization of reaction temperature (70–90°C) and solvent polarity (e.g., DMF or THF) to improve yields.
- Purification via recrystallization in ethanol/water mixtures to remove unreacted starting materials .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of:
- HPLC-MS for purity assessment (retention time comparison with standards).
- FT-IR spectroscopy to confirm sulfonamide (S=O stretching at 1150–1300 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) functional groups .
- X-ray crystallography for solid-state structure validation, particularly if studying polymorphic forms (e.g., Vertex Pharmaceuticals’ work on related benzoic acid derivatives) .
Q. What computational tools are suitable for predicting binding interactions of this compound with biological targets?
- Methodological Answer :
- Use AutoDock Vina for molecular docking due to its improved scoring function and multithreading efficiency. Preprocess ligand and receptor files with AutoDock Tools to assign partial charges and optimize hydrogen bonding networks .
- Validate docking poses with MD simulations (e.g., GROMACS) to assess stability over 100-ns trajectories .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. lack of efficacy in cellular assays)?
- Methodological Answer :
- Conduct dose-response assays to verify target engagement thresholds (e.g., IC₅₀ values in purified enzyme vs. cell lysates).
- Evaluate membrane permeability using Caco-2 cell monolayers or PAMPA assays to rule out bioavailability issues .
- Cross-validate with isothermal titration calorimetry (ITC) to confirm binding thermodynamics in physiological buffers .
Q. What strategies are effective for designing analogs with enhanced selectivity for specific receptors (e.g., LPA2)?
- Methodological Answer :
- Perform substituent scanning at the sulfamoyl group (e.g., replacing trifluoroethyl with cyclopropyl or aryl groups) to modulate steric and electronic effects .
- Use free-energy perturbation (FEP) calculations to predict binding affinity changes for analog libraries .
- Prioritize analogs with >10-fold selectivity in radioligand displacement assays against off-target receptors .
Q. How can polymorphism or solid-form variations impact the compound’s physicochemical properties?
- Methodological Answer :
- Screen for polymorphs using differential scanning calorimetry (DSC) and variable-temperature XRD to identify stable crystalline forms .
- Compare solubility and dissolution rates of polymorphs in biorelevant media (e.g., FaSSIF/FeSSIF) to assess bioavailability implications .
- Apply Hansen solubility parameters to select excipients that stabilize the preferred polymorph during formulation .
Q. What experimental and computational approaches are recommended for analyzing structure-activity relationships (SAR) in sulfamoyl benzoic acid derivatives?
- Methodological Answer :
- Generate 3D-QSAR models (e.g., CoMFA/CoMSIA) using alignment-independent descriptors from docking poses .
- Synthesize derivatives with systematic modifications (e.g., halogenation at the phenyl ring or carboxylate bioisosteres) and test in functional assays .
- Correlate Hammett σ values of substituents with biological activity to quantify electronic effects .
Data Contradiction Analysis
Q. How to address discrepancies between in silico predictions and experimental binding data?
- Methodological Answer :
- Re-examine protonation states and tautomeric forms of the ligand using MarvinSketch or Epik .
- Validate force field parameters (e.g., GAFF2 vs. CHARMM36) for ligand and receptor in MD simulations .
- Test alternative binding site hypotheses via blind docking or ensemble docking with multiple receptor conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
